molecular formula C18H17N3O3S3 B3534945 N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

Cat. No.: B3534945
M. Wt: 419.5 g/mol
InChI Key: PHNXPNPKGXUOIE-UHFFFAOYSA-N
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Description

N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a chemical compound of high interest in fundamental neuropharmacological research. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, and it is believed to mediate physiological functions that are still poorly elucidated . Compounds sharing this core structure have been demonstrated to act as negative allosteric modulators (NAMs), potentially exerting state-dependent inhibition by targeting the transmembrane and/or intracellular domains of the receptor . This mechanism is distinct from that of classical CLR neurotransmitters and offers a powerful tool for probing ZAC's unique signaling properties and conformational transitions . Furthermore, these analogs have shown promising selectivity, with one key study finding no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at tested concentrations . This selective profile makes this compound a valuable pharmacological tool for researchers exploring the physiological roles of ZAC and its potential as a therapeutic target. This product is provided For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S3/c22-17(16-4-3-11-25-16)20-18-19-15(12-26-18)13-5-7-14(8-6-13)27(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXPNPKGXUOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic or basic conditions.

    Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a sulfonyl chloride derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Pyrrolidine, sulfonyl chloride, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that thiazole derivatives can effectively inhibit tumor growth in various cancer models.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat infections.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties , potentially useful in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of inflammatory cytokines and pathways.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatoryPotential

Case Studies

  • Case Study on Anticancer Activity
    • In a study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways.
  • Case Study on Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial effects of several thiazole derivatives, including this compound. The results showed effective inhibition of both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
  • Case Study on Anti-inflammatory Properties
    • A recent investigation into the anti-inflammatory effects of thiazole compounds found that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory disease management.

Mechanism of Action

The mechanism of action of N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Sulfonyl Modifications

Compound Name Substituents on Thiazole Biological Activity/Application Reference
Target Compound 4-(1-Pyrrolidinylsulfonyl)phenyl Inferred: Potential kinase or enzyme modulation
N-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide 4-(Azepan-1-ylsulfonyl)phenyl Not explicitly stated; azepane (7-membered ring) may alter pharmacokinetics
BAY 57-1293 (Pritelivir) 4-Methyl-5-sulfamoyl Herpes helicase-primase inhibitor
Milpecitinib 5-(Pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl Janus kinase inhibitor (veterinary anti-inflammatory)

Key Observations :

  • Sulfonamide vs. Sulfonyl Groups : BAY 57-1293’s sulfamoyl group contributes to antiviral activity, while the target compound’s pyrrolidinylsulfonyl group may improve membrane permeability .

Analogs with Thiophenecarboxamide Moieties

Compound Name Substituents on Thiazole Activity Reference
N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 4-(4-Butylphenyl) Antiproliferative, anti-inflammatory
N-[3-(1,2,3-Thiadiazol-4-yl)phenyl]thiophene-2-carboxamide 3-(1,2,3-Thiadiazol-4-yl)phenyl Not specified; thiadiazole may enhance metabolic stability

Key Observations :

  • Substituent Position : The 4-butylphenyl group in enhances lipophilicity, favoring antiproliferative activity, whereas the target compound’s polar sulfonyl group may shift selectivity.
  • Heterocycle Variations : Thiadiazole in introduces additional hydrogen-bonding sites compared to thiophene.

Anti-Inflammatory and Antimicrobial Thiazoles

Compound Name Substituents on Thiazole Activity Reference
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide 4-Phenyl with chloro substitution Potent anti-inflammatory (carrageenan-induced edema)
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine 4-Biphenyl with fluorine Antimicrobial, antiproliferative

Key Observations :

  • Halogen Effects : Chloro and fluoro substituents enhance anti-inflammatory and antimicrobial activities, respectively, via electron-withdrawing effects .
  • Biphenyl Systems : Extended aromatic systems (e.g., biphenyl in ) improve π-π stacking interactions in enzyme binding.

Biological Activity

N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C22H21N3O5S2
  • Molecular Weight : 471.55 g/mol

The structure features a thiazole ring, a pyrrolidine moiety, and a thiophene carboxamide group, which are critical for its biological activity.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) in human monocytic cells . The compound's mechanism may involve the inhibition of the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammatory responses.

Table 1: Summary of Anti-inflammatory Activity

CompoundModelDose (mg/kg)Effect
10bArthritis model30Significant reduction in TNF-alpha levels
N-{...}THP-1 cellsVariesInhibition of cytokine release

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways . The structural components of the compound may enhance its interaction with specific molecular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Modifications to the thiazole or thiophene moieties can significantly influence biological activity. For example, substituents on the phenyl ring have been shown to alter potency and selectivity towards specific targets .

Table 2: Structure-Activity Relationship Insights

ModificationBiological EffectReference
Substituted phenyl groupsEnhanced anti-inflammatory activity
Variations in thiophene structureAltered anticancer efficacy

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • In Vivo Anti-inflammatory Study : A study demonstrated that a thiazole derivative significantly reduced inflammation in an arthritis model when administered at a dose of 30 mg/kg, showcasing its potential as an anti-rheumatoid agent .
  • Cancer Cell Line Testing : Another investigation revealed that thiazole-containing compounds could induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

Q & A

Q. What synthetic methodologies are optimal for preparing N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide?

  • Methodological Answer : The synthesis of this compound can be approached via cyclization reactions using POCl₃-mediated conditions. For example, similar thiazole derivatives are synthesized by reacting phenyl butyric acid derivatives with thiosemicarbazides under reflux in POCl₃ (90°C, 3 hours), followed by precipitation at pH 8-9 with ammonia and recrystallization in DMSO/water mixtures . Key steps include optimizing stoichiometry, controlling reaction temperature, and selecting recrystallization solvents to improve yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the substitution pattern of the thiazole and thiophene rings. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonamide (-SO₂N) and carboxamide (-CONH). For example, analogous compounds in and used ¹H NMR to confirm hydrazine and cyclization products.

Q. How can purity and stability be assessed post-synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Thermal stability is evaluated via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Stability under varying pH can be tested by incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Use SHELXL for refinement to model disorder or anisotropic displacement parameters. For example, highlights SHELXL’s robustness in handling high-resolution or twinned data. Cross-validate with computational methods like Density Functional Theory (DFT) to reconcile bond length/angle variations .

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies targeting the pyrrolidinylsulfonyl group?

  • Methodological Answer : Synthesize analogs with modified sulfonyl substituents (e.g., morpholinyl, piperidinyl) and compare bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. For instance, demonstrated how trifluoromethyl groups enhance lipophilicity and metabolic stability, guiding analog design .

Q. How can anisotropic displacement parameters in crystallography be analyzed for this compound?

  • Methodological Answer : Anisotropic displacement ellipsoids are visualized using ORTEP for Windows. Refinement in SHELXL allows modeling of thermal motion, with validation via R-factor convergence (<5% for high-quality data). details ORTEP’s role in generating publication-ready thermal ellipsoid plots .

Q. What experimental assays are suitable for evaluating enzyme inhibition potential?

  • Methodological Answer : Design kinetic assays (e.g., fluorescence-based or colorimetric) using recombinant enzymes. For example, and used antimicrobial and antitumor assays for thiadiazole analogs. IC₅₀ values can be determined via dose-response curves, with controls for non-specific binding (e.g., DMSO vehicle) .

Q. How can computational modeling predict metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 interactions and metabolic hotspots. In vitro validation via liver microsome assays (rat/human) quantifies clearance rates. highlights the role of lipophilicity (logP) in metabolic stability, which can be optimized via substituent modification .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from in vitro versus in vivo studies be addressed?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability). Perform parallel in vitro assays (cell-based) and in vivo pharmacokinetic profiling (plasma half-life, tissue distribution). For example, adjust dosing regimens or formulate prodrugs to enhance solubility, as seen in for deuterated analogs .

Q. What statistical approaches resolve variability in crystallographic R-factors across datasets?

  • Methodological Answer :
    Apply Hamilton’s R-factor ratio test to assess significance of model improvements. Use cross-validation (e.g., R-free) to avoid overfitting. and emphasize iterative refinement in SHELX and SIR97 to achieve convergence between observed and calculated structure factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.